molecular formula C10H19NO3S B13935219 2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide CAS No. 2815-35-2

2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide

Katalognummer: B13935219
CAS-Nummer: 2815-35-2
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: INJWUYHTUQOIAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide is an organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and an oxoethanesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide typically involves the reaction of cyclohexylamine with 2-chloroethyl sulfonate under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically heated to reflux, and the product is isolated through filtration, acidification, and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, reduction can produce alcohols, and substitution can result in various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

2815-35-2

Molekularformel

C10H19NO3S

Molekulargewicht

233.33 g/mol

IUPAC-Name

2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide

InChI

InChI=1S/C10H19NO3S/c1-11(2)15(13,14)8-10(12)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3

InChI-Schlüssel

INJWUYHTUQOIAE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)CC(=O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.